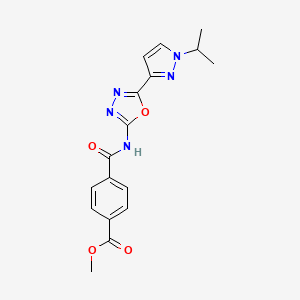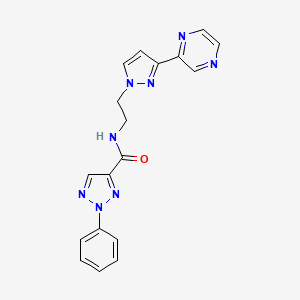
methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound known for its unique structure and diverse chemical properties. This compound contains several functional groups that contribute to its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can be synthesized through a multi-step process involving the construction of the oxadiazole ring, followed by the attachment of the pyrazole moiety and subsequent esterification. Key reaction conditions typically include the use of appropriate solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes, utilizing advanced techniques such as chromatography for purification and spectroscopic methods for quality control. The optimization of reaction parameters is crucial to achieve cost-effective and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: Leading to the formation of more oxidized derivatives.
Reduction: Yielding reduced forms of the compound.
Substitution: Where different substituents can replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent choices.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might result in the formation of carboxylic acids, while reduction could yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is utilized as a reagent in various organic synthesis processes, aiding in the construction of more complex molecules.
Biology
In biological research, methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is studied for its interactions with biological macromolecules, contributing to the understanding of biochemical pathways and mechanisms.
Medicine
Industry
Industrial applications include its use as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites, modulating the activity of these biomolecules and influencing biochemical pathways. The presence of the oxadiazole and pyrazole moieties plays a key role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Methyl 4-((5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
Methyl 4-((5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
Highlighting Uniqueness
Methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate stands out due to its unique isopropyl substituent on the pyrazole ring, which enhances its steric properties and influences its reactivity and binding interactions.
This compound's specific structure and properties make it a valuable subject for continued research and application in various scientific fields.
Eigenschaften
IUPAC Name |
methyl 4-[[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-10(2)22-9-8-13(21-22)15-19-20-17(26-15)18-14(23)11-4-6-12(7-5-11)16(24)25-3/h4-10H,1-3H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBJOUDWPIFBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-{2-[(E)-2-(4-bromophenyl)ethenesulfonamido]-2,4-dimethylpentyl}carbamate](/img/structure/B2924290.png)
![3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2924291.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide](/img/structure/B2924292.png)
![2-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2924294.png)
![4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2924297.png)
![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2924300.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)


![N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2924307.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)
![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2924311.png)
![Ethyl 2-[2,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2924312.png)
